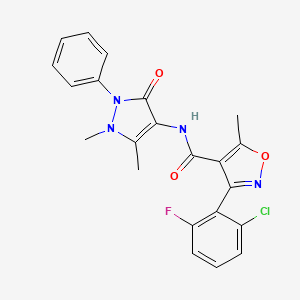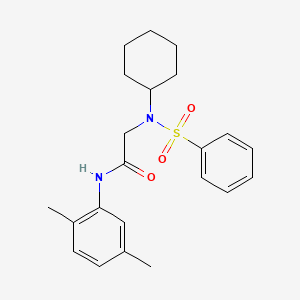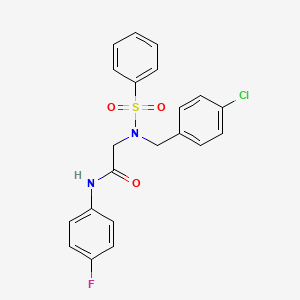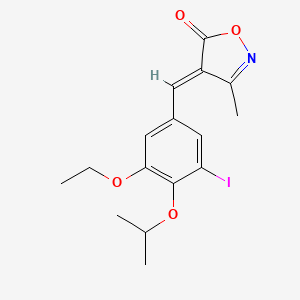
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DCSA is a glycine receptor antagonist that has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the glycine receptors in the central nervous system, which are involved in the regulation of neurotransmitter release. By blocking these receptors, N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the release of neurotransmitters such as glutamate, which can lead to a reduction in pain and other symptoms associated with certain neurological disorders.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which can lead to a reduction in pain. N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to have anticonvulsant effects, which makes it a promising candidate for the treatment of epilepsy. In addition, N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have antipsychotic effects, which makes it a potential treatment for schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is that it has a selective effect on the glycine receptors in the central nervous system, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is that it can be difficult to synthesize, which can make it challenging to study in the lab.
Direcciones Futuras
There are several future directions for the study of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new drugs based on the structure of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the study of the biochemical and physiological effects of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in different animal models. Finally, there is a need for further research into the potential clinical applications of N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in the field of medicine. It has been studied for its potential use in the treatment of chronic pain, epilepsy, and schizophrenia. N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a selective effect on the glycine receptors in the central nervous system, which makes it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-15-11-16(22)13-17(12-15)23-20(25)14-24(18-7-3-1-4-8-18)28(26,27)19-9-5-2-6-10-19/h2,5-6,9-13,18H,1,3-4,7-8,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMMBUGEYGKUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3437241.png)


![2-[4-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B3437259.png)

![1-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3437277.png)
![5-acetyl-6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3437279.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3437300.png)
![N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3437302.png)

